![molecular formula C11H14N2O2 B14267154 (4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one CAS No. 179534-92-0](/img/structure/B14267154.png)
(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an oxazolidinone ring and an aminophenyl group in its structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Aminophenyl Group: This step involves the nucleophilic substitution of a halogenated precursor with an aminophenyl derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups, such as alcohols or amines.
Substitution: The aminophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogenated compounds and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with higher oxidation states, while reduction can produce alcohols or amines.
科学研究应用
(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific enzymes or receptors.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- (4S)-4-[(4-Methoxyphenyl)methyl]-3-methyl-1,3-oxazolidin-2-one
- (4S)-4-[(4-Chlorophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one
- (4S)-4-[(4-Nitrophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one
Uniqueness
(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one is unique due to the presence of the aminophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological molecules or the formation of enantiomerically pure compounds.
属性
CAS 编号 |
179534-92-0 |
|---|---|
分子式 |
C11H14N2O2 |
分子量 |
206.24 g/mol |
IUPAC 名称 |
(4S)-4-[(4-aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-13-10(7-15-11(13)14)6-8-2-4-9(12)5-3-8/h2-5,10H,6-7,12H2,1H3/t10-/m0/s1 |
InChI 键 |
MBABKBSKXOWFLZ-JTQLQIEISA-N |
手性 SMILES |
CN1[C@H](COC1=O)CC2=CC=C(C=C2)N |
规范 SMILES |
CN1C(COC1=O)CC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


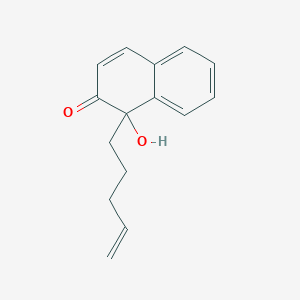
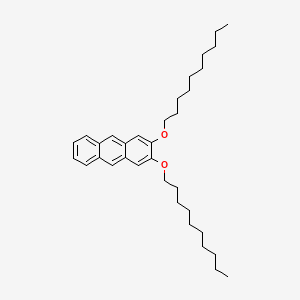
![2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester](/img/structure/B14267088.png)

![1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene](/img/structure/B14267111.png)
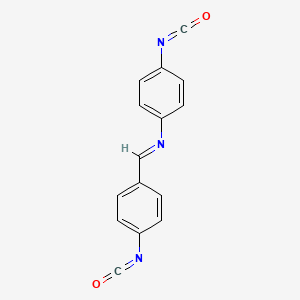

![(NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14267129.png)

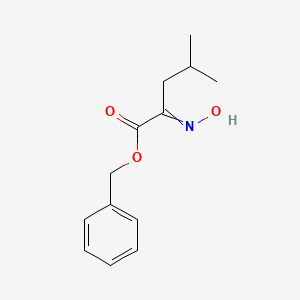
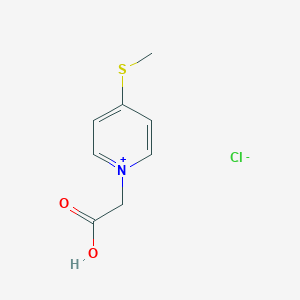
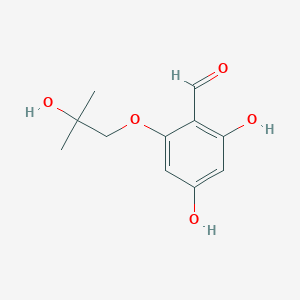
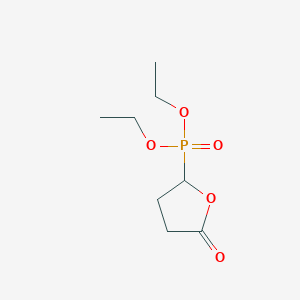
![Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate](/img/structure/B14267178.png)
